Sodium glucuronate

Vue d'ensemble

Description

Sodium glucuronate, also known as Sodium D-glucuronate, is a compound that is derived from glucuronic acid . It is involved in the process of glucuronidation, where glucuronic acid is linked to a molecule to allow for more efficient transport due to its highly water-soluble nature . It is most often used to rid the body of toxins or to aid in the delivery of drugs or hormones .

Synthesis Analysis

Sodium glucuronate can be produced through the fermentation process or chemical synthesis . In the fermentation process, glucose is fermented by certain microorganisms, typically strains of Aspergillus niger or Pseudomonas . Gluconic acid is the primary product of this fermentation, and Sodium glucuronate is derived by neutralizing gluconic acid with sodium hydroxide . The conversion primarily involves a chemical reaction where gluconic acid is neutralized with sodium hydroxide (NaOH). This reaction results in the formation of Sodium glucuronate, where the sodium ions (Na+) replace the hydrogen ions (H+) in gluconic acid .

Molecular Structure Analysis

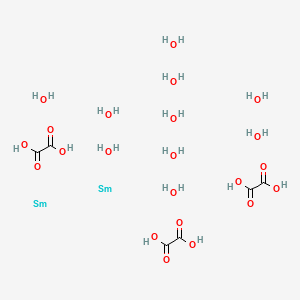

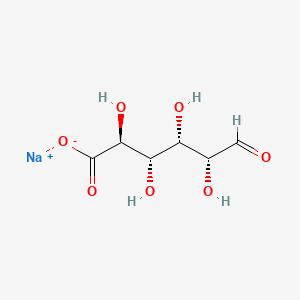

The molecular formula of Sodium glucuronate is C6H9NaO7 . The average mass is 216.121 Da and the monoisotopic mass is 216.024597 Da .

Chemical Reactions Analysis

The conversion of gluconic acid to Sodium glucuronate primarily involves a chemical reaction where gluconic acid is neutralized with sodium hydroxide (NaOH) . This reaction results in the formation of Sodium glucuronate, where the sodium ions (Na+) replace the hydrogen ions (H+) in gluconic acid .

Physical And Chemical Properties Analysis

Sodium glucuronate is a white powder . It is soluble in water . The molecular formula of Sodium glucuronate is C6H9NaO7 . The average mass is 216.121 Da and the monoisotopic mass is 216.024597 Da .

Applications De Recherche Scientifique

Anti-Oxidation Properties

Sodium glucuronate, as a derivative of D-glucuronic acid, has excellent anti-oxidation properties . This makes it a valuable compound in various fields, including medicine, cosmetics, and food .

2. Treatment of Liver Disease and Hyperlipidemia Sodium glucuronate has been widely used in the treatment of liver disease and hyperlipidemia . It can combine with endogenous and exogenous toxic substances such as phenol and hydroxyl and amino and alcohol groups in the liver to produce uronic acid substances . This increases their water solubility and promotes their excretion through renal urine or sweat .

Anti-Inflammatory and Antibacterial Effects

D-glucuronic acid has anti-inflammatory and antibacterial effects , which has important applications in the medical treatment of liver diseases .

Biological Synthesis

The production of D-glucuronic acid by biocatalysis has become a promising alternative method because of its high efficiency and environmental friendliness . This includes single enzyme catalysis, multi-enzyme cascade, whole cell catalysis, and co-culture, as well as the intervention of some special catalysts .

Biosensor Development

A transcription-factor biosensor was investigated for its potential to screen a library of myo-inositol oxygenase variants while seeking to mitigate the impact the production pathway appeared to have on the biosensor . This shows the potential of Sodium glucuronate in the development of biosensors .

Mécanisme D'action

Target of Action

Sodium glucuronate, also known as Sodium D-glucuronate , is a derivative of glucuronic acid. It primarily targets the process of glucuronidation , a biochemical reaction that links glucuronic acid to various substances to enhance their water solubility and facilitate their transport .

Mode of Action

The mode of action of Sodium glucuronate involves a chemical reaction where gluconic acid is neutralized with sodium hydroxide (NaOH) . This reaction results in the formation of Sodium Gluconate, where the sodium ions (Na+) replace the hydrogen ions (H+) in gluconic acid .

Biochemical Pathways

Sodium glucuronate is involved in the glucuronidation process . This process is a part of phase II drug metabolism, where substances are made more water-soluble to be excreted from the body . Glucuronidation involves the addition of glucuronic acid to substances, which increases their solubility and allows for their elimination from the body .

Pharmacokinetics

It is known that glucuronidation, the process it is involved in, plays a significant role in the metabolism and elimination of many drugs . The resulting glucuronide conjugates are typically excreted via the kidneys or bile .

Result of Action

The primary result of Sodium glucuronate’s action is the formation of glucuronides . These are compounds that have been linked to glucuronic acid, making them more water-soluble . This increased solubility allows for the efficient transport and elimination of these compounds from the body . This process is often used to rid the body of toxins or to aid in the delivery of drugs or hormones .

Action Environment

The action of Sodium glucuronate can be influenced by various environmental factors. For instance, the pH level can affect the ionization state of the compound, potentially impacting its solubility and transport . Additionally, the presence of other substances in the body can influence the efficiency of glucuronidation . For example, certain drugs can inhibit or induce the enzymes involved in glucuronidation, thereby affecting the rate at which glucuronides are formed .

Safety and Hazards

When handling Sodium glucuronate, it is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing . In the event of a fire, use water to cool nearby containers and structures . As with most organic solids, combustion is possible at elevated temperatures .

Orientations Futures

D-glucuronic acid, from which Sodium glucuronate is derived, has been widely used in medicine, cosmetics, food, and other fields . The production of D-glucuronic acid by biocatalysis has become a promising alternative method because of its high efficiency and environmental friendliness . Future research could focus on improving the efficiency of this biocatalysis process and exploring new applications for Sodium glucuronate .

Propriétés

IUPAC Name |

sodium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/q;+1/p-1/t2-,3+,4-,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFHGZLVUQBPMA-JSCKKFHOSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

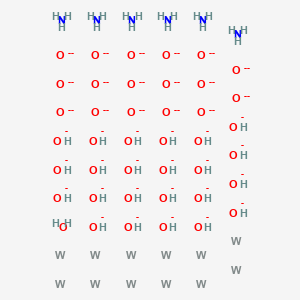

Isomeric SMILES |

C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40933767 | |

| Record name | Sodium glucuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Monohydrate: White solid; [Alfa Aesar MSDS] | |

| Record name | Sodium glucuronate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sodium glucuronate | |

CAS RN |

7182-77-6, 14984-34-0 | |

| Record name | Glucuronic acid, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007182776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium glucuronate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014984340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium glucuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium D-glucuronate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM GLUCURONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/631391W27S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.